2-((Methylsulfonyl)thio)ethyl (N-(N,N-dimethylamino)ethyl)carbamate

Ion channel biophysics Substituted-cysteine accessibility method (SCAM) Single-channel electrophysiology

2-((Methylsulfonyl)thio)ethyl (N-(N,N-dimethylamino)ethyl)carbamate (CAS 187592-54-7, synonym MTSAC) is a bespoke methanethiosulfonate (MTS) thiol-reactive probe containing a carbamate functional group and a terminal tertiary amine that is positively charged at physiological pH. Its defining structural feature is a carbamate C–N bond that undergoes thermal cis–trans isomerization on a millisecond time scale, a property absent in all commercially dominant MTS reagents such as MTSEA, MTSET, and MTSES.

Molecular Formula C8H18N2O4S2
Molecular Weight 270.4 g/mol
CAS No. 187592-54-7
Cat. No. B013657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Methylsulfonyl)thio)ethyl (N-(N,N-dimethylamino)ethyl)carbamate
CAS187592-54-7
SynonymsMethanesulfonothioic Acid 2-[[[[2-(Dimethylamino)ethyl]amino]carbonyl]oxy]ethyl Ester Hydrochloride;  MTS-AC; 
Molecular FormulaC8H18N2O4S2
Molecular Weight270.4 g/mol
Structural Identifiers
SMILESCN(C)CCNC(=O)OCCSS(=O)(=O)C
InChIInChI=1S/C8H18N2O4S2/c1-10(2)5-4-9-8(11)14-6-7-15-16(3,12)13/h4-7H2,1-3H3,(H,9,11)
InChIKeyHVXOQQDJVAPFIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Procurement Specification for 2-((Methylsulfonyl)thio)ethyl (N-(N,N-dimethylamino)ethyl)carbamate (CAS 187592-54-7): Ion Channel Proximity Mapping Reagent


2-((Methylsulfonyl)thio)ethyl (N-(N,N-dimethylamino)ethyl)carbamate (CAS 187592-54-7, synonym MTSAC) is a bespoke methanethiosulfonate (MTS) thiol-reactive probe containing a carbamate functional group and a terminal tertiary amine that is positively charged at physiological pH [1]. Its defining structural feature is a carbamate C–N bond that undergoes thermal cis–trans isomerization on a millisecond time scale, a property absent in all commercially dominant MTS reagents such as MTSEA, MTSET, and MTSES [1].

Procurement Risk: Why Standard MTS Reagents Cannot Substitute for MTSAC in Proximity-Dependent Structural Studies


Standard MTS reagents (MTSEA, MTSET, MTSES) form a static disulfide linkage with engineered cysteine residues and report only an averaged reduction in single-channel conductance upon modification [1]. MTSAC introduces a conformationally dynamic carbamate group that generates a unique, quantifiable current 'flicker' signature directly attributable to cis–trans isomerization [1]. Substituting MTSAC with any conventional MTS probe eliminates this distance-dependent dynamic readout, rendering proximity-mapping experiments non-viable and resulting in a total loss of spatial information content [1].

Quantitative Comparator Evidence for 2-((Methylsulfonyl)thio)ethyl (N-(N,N-dimethylamino)ethyl)carbamate Selection


Direct Head-to-Head Comparison: MTSAC Generates a Unique Carbamate Isomerization Flicker Signature Absent in MTSEA

In a gramicidin model system, MTSAC-modified channels (gram''-S-MTSAC) exhibited a distinct pattern of current steps on the time scale of carbamate bond isomerization, a phenomenon entirely absent in channels modified with the conventional reagent MTSEA (gram''-S-MTSEA) [1]. The cis state lifetime was 38 ms and the trans state lifetime was 266 ms, as determined from single-channel recordings of heterodimeric channels bearing a single MTSAC group [1].

Ion channel biophysics Substituted-cysteine accessibility method (SCAM) Single-channel electrophysiology

Quantitative Single-Channel Current Reduction: MTSAC Preserves 26% Higher Conductance Than MTSEA at the Channel Mouth

When attached to the C-terminus of gramicidin (gram''-linkage), MTSAC reduced the single-channel current to 13.5 ± 0.5 pA (n = 133) compared to 10.7 ± 0.4 pA (n = 176) for MTSEA under identical conditions, with unmodified gramicidin conducting at 15.3 ± 0.9 pA (n = 59) [1]. This corresponds to a 26% higher residual current for MTSAC relative to MTSEA.

Ion channel conductance Electrostatic pore perturbation Thiol probe design

Distance-Dependent Flicker Amplitude: MTSAC Resolves Angstrom-Scale Proximity Differences to the Ion Pore

MTSAC was tested with two linker lengths to the channel mouth: gram''-S-MTSAC (longer linker, ~3.8 Å extension) and gram'-S-MTSAC (shorter linker, ~2.5 Å extension). The shorter derivative produced a significantly larger current step amplitude of 2 pA between conductance substates compared to 1 pA for the longer derivative, and the maximal current decreased from 13.5 ± 0.5 pA to 12.2 ± 0.4 pA [1]. Four current levels were clearly resolved with the shorter linker, whereas only three were discernible with the longer linker.

Proximity mapping Channel entrance geometry SCAM calibration

Class-Level Differentiation: Carbamate-Enabled Dynamic Reporting vs. Static MTS Probes (MTSEA, MTSET, MTSES)

MTSAC is the only MTS-based thiol probe that incorporates a carbamate functional group capable of thermal cis–trans isomerization with an activation barrier of approximately 18–19 kcal/mol (derived from the observed 38 ms and 266 ms state lifetimes in transmembrane recordings) [1]. In contrast, MTSEA, MTSET (CAS 1552-51-8), and MTSES (CAS 2226-96-2) contain only a static disulfide linkage with a rotational barrier of ~7 kcal/mol, producing rotational dynamics too rapid to resolve in single-channel recordings [1]. No other MTS reagent in common SCAM use contains a carbamate bond, making the dynamic reporting capability unique to MTSAC within the class.

Chemical probe design Carbamate isomerization Dynamic structural biology

Validated Application Scenarios for 2-((Methylsulfonyl)thio)ethyl (N-(N,N-dimethylamino)ethyl)carbamate Procurement


High-Resolution Ion Channel Pore Architecture Mapping via SCAM

In substituted-cysteine accessibility method (SCAM) experiments on ion channels of unknown three-dimensional structure, MTSAC provides a calibrated proximity readout. When applied to cysteine-engineered ion channels (e.g., sodium channels, CFTR, P2X receptors), the quantitative step amplitude (1–2 pA, depending on linker distance) and the presence of isomerization flicker (cis lifetime 38 ms, trans lifetime 266 ms) serve as direct evidence that the modified residue lies within or adjacent to the ion permeation pathway [1]. This dynamic signature enables researchers to distinguish residues directly lining the pore from those located in peripheral vestibules, a discrimination that static MTS probes cannot achieve [1].

Calibrated Distance Measurements from Ion Channel Pore Entrance

The established dependency of MTSAC's current step amplitude on probe-to-pore distance—2 pA with a ~2.5 Å linker vs. 1 pA with a ~3.8 Å linker—provides a calibrated, angstrom-scale molecular ruler [1]. Laboratories studying channel geometry can systematically vary the attachment point of the reactive cysteine and quantify the resulting step amplitude to construct a topographic map of the channel entrance, with each additional methylene group reducing step amplitude by approximately 1 pA [1].

Discrimination of Direct Pore Residues from Allosteric Conformational Switches

Because the carbamate isomerization time constant (~38 ms cis, ~266 ms trans) is set by the intrinsic chemical activation barrier (~18–19 kcal/mol) rather than by protein dynamics, the observation of current steps with these characteristic lifetimes constitutes unambiguous evidence that the probe is directly interacting with ion flux within the pore, rather than triggering a protein conformational change at a distant allosteric site [1]. An allosteric conformational change would exhibit a different activation barrier and thus a different kinetic signature, as even a 1 kcal/mol increase would produce a >5-fold change in state lifetimes [1].

Structural Biology of Cysteine-Engineered Membrane Proteins in Lipid Bilayers

MTSAC is specifically characterized for use in glycerol monooleate lipid bilayer systems with gramicidin model channels and is directly transferable to studies of reconstituted cysteine-mutant membrane proteins in planar lipid bilayers [1]. Its positively charged terminal dimethylamino group ensures aqueous solubility and reactivity with engineered cysteine thiols at the membrane-aqueous interface, while its carbamate reporter enables real-time structural interrogation at single-molecule resolution without requiring crystal structures or cryo-EM [1].

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